

VER-246608: A Comprehensive Technical Analysis of its Kinase Selectivity Profile

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Compound of Interest

Compound Name: VER-246608

Cat. No.: B611661

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Introduction

VER-246608 is a potent, ATP-competitive, pan-isoform inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This inhibition of PDC shunts pyruvate away from mitochondrial oxidative phosphorylation and towards lactate production, a metabolic phenotype characteristic of many cancer cells known as the Warburg effect. By inhibiting all four PDK isoforms, **VER-246608** can restore PDC activity, thereby promoting aerobic respiration and potentially reversing the glycolytic phenotype of cancer cells.[1][2][3][4] This document provides an in-depth technical guide to the kinase selectivity profile of **VER-246608**, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of **VER-246608** has been quantified against its primary targets, the four isoforms of Pyruvate Dehydrogenase Kinase (PDK). Furthermore, its broader selectivity has been assessed against a panel of 97 different kinases.

Primary Target Inhibition

VER-246608 demonstrates potent, sub-micromolar inhibition of all four PDK isoforms. The half-maximal inhibitory concentrations (IC₅₀) were determined using a DELFIA-based enzyme functional assay.

Kinase Target	IC ₅₀ (nM)
PDK1	35
PDK2	84
PDK3	40
PDK4	91

Table 1: Inhibitory potency of **VER-246608** against the four human PDK isoforms. Data derived from a DELFIA-based functional assay.[5]

Off-Target Kinase Selectivity

The selectivity of **VER-246608** was evaluated at a concentration of 10 μ M against a panel of 97 kinases using the DiscoverX scanEDGE kinase screening service.[3] The results indicated a favorable selectivity profile. Of the 97 kinases tested, only one was significantly inhibited, and seven others showed partial inhibition.

Inhibition Level	Number of Kinases	Specific Kinases Identified
>90% (Significant Inhibition)	1	Not specified in literature
65-90% (Partial Inhibition)	7	Not specified in literature

Table 2: Summary of the off-target kinase selectivity profile of **VER-246608** at 10 μ M. The specific identities of the inhibited kinases have not been publicly disclosed.[3]

Experimental Protocols

DELFIA-Based PDK Enzyme Functional Assay

This assay quantifies the phosphorylation of the E1 α subunit of the Pyruvate Dehydrogenase Complex by the PDK isoforms.

Materials:

- DELFIA assay buffer, wash buffer, and enhancement solution
- Anti-rabbit IgG-Eu-N1 secondary antibody
- 96-well V-bottom plates and 96-well DELFIA yellow plates
- Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes
- Recombinant E1 subunit of PDC
- **VER-246608**
- ATP
- MOPS buffer (60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl)
- STOP solution (50 mM Carbonate-Bicarbonate Buffer, pH 9.6)
- Anti-p(Ser293)E1 α primary antibody

Procedure:

- A 10-point tripling dilution series of **VER-246608** in DMSO is prepared.
- The diluted compound is further diluted in MOPS buffer.
- The enzyme mix is prepared with 10 nM PDK1, PDK2, or PDK3, or 20 nM PDK4, along with 300 nM E1, 0.1 mg/mL BSA, and 1 mM DTT.
- The diluted compound is added to the enzyme mix in a 96-well V-bottom plate.
- The kinase reaction is initiated by the addition of ATP to a final concentration of 5 μ M.
- The reaction is incubated for 1 hour at 30°C.
- The reaction is terminated by the addition of STOP solution.

- The reaction mixture is transferred to a 96-well DELFIA yellow plate and incubated overnight at 4°C.
- The plate is washed, and the primary antibody against phosphorylated Ser293 of E1α is added.
- Following incubation and washing, the Europium-labeled secondary antibody is added.
- After a final incubation and wash, DELFIA Enhancement solution is added, and the time-resolved fluorescence is measured.^[6]

Meso Scale Discovery (MSD) ELISA for p(Ser293)E1α

This electrochemiluminescence-based assay is used to measure the levels of phosphorylated E1α in cell lysates.

General Procedure:

- Cells are treated with **VER-246608** for the desired time.
- Cells are lysed, and the protein concentration of the lysates is determined.
- The MSD plate, pre-coated with a capture antibody for the E1α subunit, is blocked.
- Cell lysates are added to the wells and incubated.
- After washing, a SULFO-TAG labeled detection antibody that specifically recognizes the phosphorylated Ser293 residue of E1α is added.
- Following another incubation and wash, MSD Read Buffer is added.
- The plate is read on an MSD instrument, which measures the light emitted upon electrochemical stimulation.

Fluorescence Polarization (FP) Assay

This competition binding assay was used to determine the binding affinity of **VER-246608** to the ATP binding site of PDK1.

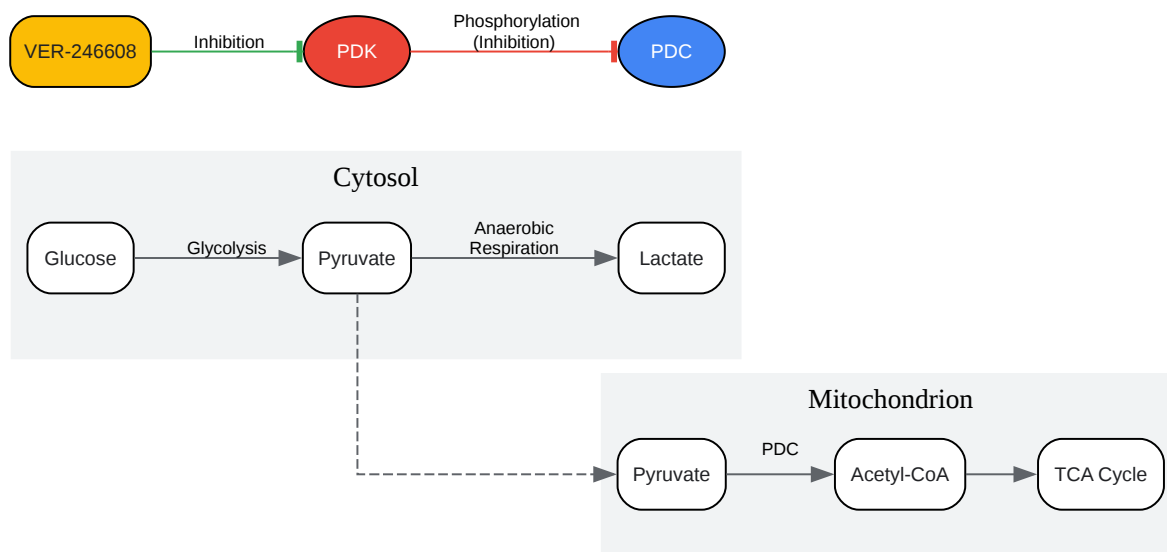
General Principle:

- A fluorescently labeled probe that binds to the ATP pocket of PDK1 is used. When this probe is bound to the larger kinase, its tumbling rate in solution is slow, resulting in a high fluorescence polarization signal.
- When unbound, the small probe tumbles rapidly, leading to a low polarization signal.
- **VER-246608**, an ATP-competitive inhibitor, competes with the fluorescent probe for binding to PDK1.
- Increasing concentrations of **VER-246608** displace the fluorescent probe, causing a decrease in the fluorescence polarization signal.
- The IC₅₀ value, representing the concentration of **VER-246608** that causes a 50% reduction in the polarization signal, can be calculated.^[7]

Mandatory Visualization

PDK Signaling Pathway

The following diagram illustrates the central role of Pyruvate Dehydrogenase Kinase (PDK) in regulating the Pyruvate Dehydrogenase Complex (PDC) and its impact on cellular metabolism.

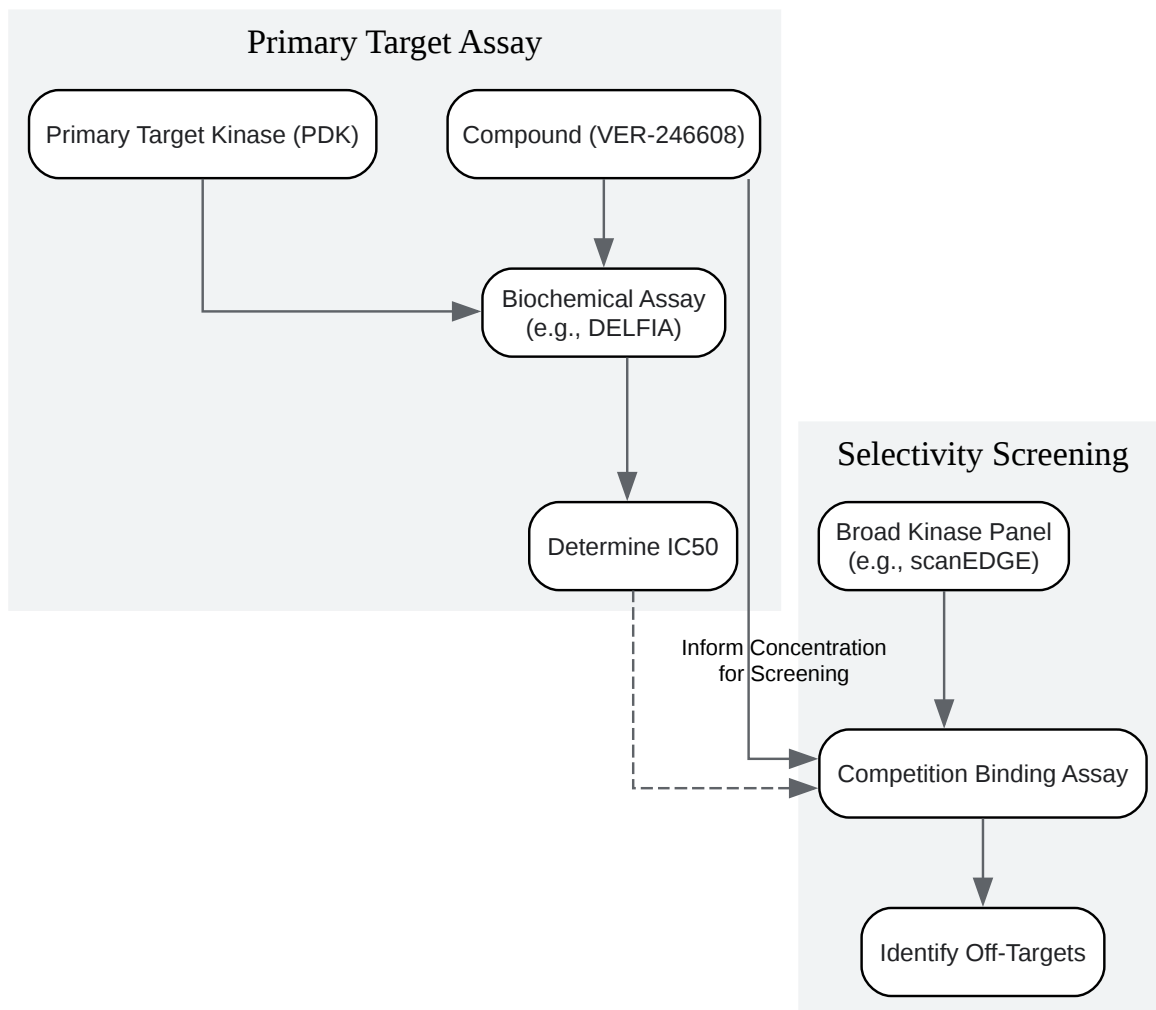


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Caption: PDK phosphorylates and inhibits PDC, blocking pyruvate's entry into the TCA cycle.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor like **VER-246608**.



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Caption: Workflow for determining primary target potency and off-target selectivity.

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